![molecular formula C7H10ClFN2 B11771221 (R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride](/img/structure/B11771221.png)
(R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride
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Overview
Description
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and biological activities. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of this compound often employs advanced fluorination techniques, such as electrophilic and oxidative fluorination, to introduce the fluorine atom into the pyridine ring. These methods are designed to be efficient and environmentally friendly, adhering to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine group at the 1-position. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with neurotransmitter systems and its potential therapeutic applications.
Key Findings:
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which may have implications for treating neurological disorders. Its structure allows interaction with various receptors in the central nervous system, indicating potential as a pharmacological agent.
- Antimicrobial Activity : Research indicates that derivatives of fluoropyridine compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against gram-positive bacteria .
- Cytotoxicity : Preliminary studies suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, this compound itself requires further investigation to determine its safety profile .
Data Table: Biological Activity Summary
Case Study 1: Neurotransmitter Modulation
A study exploring the effects of this compound on neurotransmitter systems revealed that it can enhance serotonin receptor activity. This modulation could lead to therapeutic applications in treating depression and anxiety disorders.
Case Study 2: Antibacterial Evaluation
In a comparative study of various fluoropyridine derivatives, this compound was evaluated for its antibacterial efficacy. Results indicated that while it showed moderate activity against certain strains of bacteria, further optimization of its structure could enhance its potency.
Research Findings
Recent literature highlights several promising avenues for the biological activity of this compound:
- Molecular Docking Studies : These studies have predicted favorable binding modes between this compound and target proteins involved in bacterial resistance mechanisms, suggesting potential as an antibiotic .
- Cytotoxicity Assays : Various assays have shown that related compounds can induce apoptosis in cancer cells, indicating potential for development as anticancer agents .
Properties
Molecular Formula |
C7H10ClFN2 |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(1R)-1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
RGBBRERIRAVGOD-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)F)N.Cl |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)N.Cl |
Origin of Product |
United States |
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